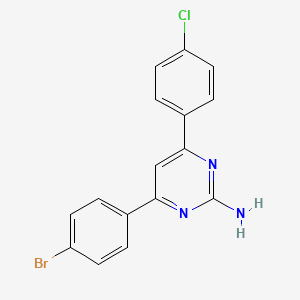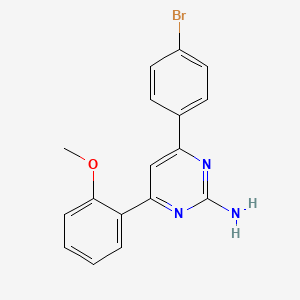
4-(4-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine (4-BMPPA) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the family of pyrimidines, a class of heterocyclic compounds that are composed of four carbon atoms and two nitrogen atoms. 4-BMPPA has a wide range of biochemical and physiological effects, and its advantages and limitations for lab experiments have been studied.
Applications De Recherche Scientifique
4-(4-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine has been used in a variety of scientific research applications, such as the study of enzyme inhibition, receptor binding, and drug delivery. It has been used to study the inhibition of enzymes such as acetylcholinesterase, monoamine oxidase, and thymidylate synthase. It has also been used to study the binding of receptors such as G-protein-coupled receptors and other membrane-bound receptors. Additionally, 4-(4-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine has been used in the study of drug delivery, as it can be used to deliver drugs to specific sites in the body.
Mécanisme D'action
The mechanism of action of 4-(4-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine is not yet fully understood. However, it is known that 4-(4-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine binds to receptors and enzymes, which triggers a variety of biochemical and physiological responses. It is also believed that 4-(4-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine may act as an agonist or antagonist of certain receptors, which could explain its effects on biochemical and physiological processes.
Biochemical and Physiological Effects
4-(4-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine has a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have a variety of effects on the nervous system. Additionally, 4-(4-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine has been shown to bind to G-protein-coupled receptors, which can lead to a variety of biochemical and physiological responses.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(4-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine in lab experiments has several advantages and limitations. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, 4-(4-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine can be used to study a variety of biochemical and physiological processes. However, there are some limitations to its use in lab experiments. For example, it is not yet fully understood how 4-(4-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine binds to receptors and enzymes, so it is difficult to predict its effects on biochemical and physiological processes. Additionally, 4-(4-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine is not approved for use in humans, so it is not suitable for use in clinical trials.
Orientations Futures
There are a number of potential future directions for 4-(4-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine research. One potential direction is the development of new methods for synthesizing 4-(4-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine, which could make it more cost-effective and accessible. Additionally, further research into the mechanism of action of 4-(4-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine could help to explain its effects on biochemical and physiological processes. Additionally, further research into the potential therapeutic applications of 4-(4-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine could lead to the development of new drugs and treatments. Finally, further research into the advantages and limitations of 4-(4-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine for lab experiments could lead to improved protocols and methods for using the compound in research.
Méthodes De Synthèse
4-(4-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine can be synthesized using a variety of methods, such as the Friedel-Crafts acylation reaction, the Suzuki coupling reaction, the Ullmann reaction, and the Wittig reaction. The most commonly used method is the Friedel-Crafts acylation reaction, which involves the reaction of an aromatic compound with an acid chloride in the presence of a Lewis acid. This reaction produces 4-(4-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine in high yields and is relatively simple and cost-effective.
Propriétés
IUPAC Name |
4-(4-bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3/c1-11-3-2-4-13(9-11)16-10-15(20-17(19)21-16)12-5-7-14(18)8-6-12/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLAZDVNKFJTFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














